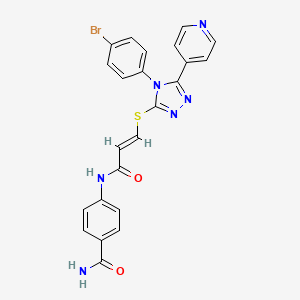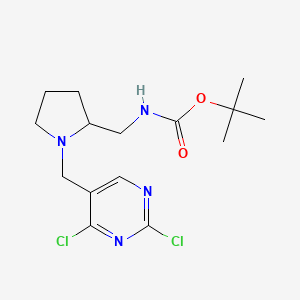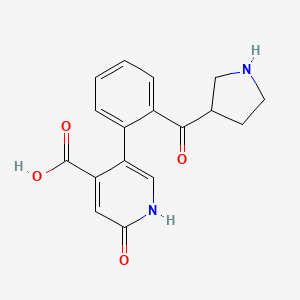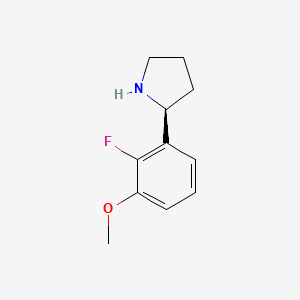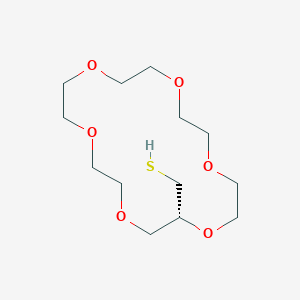![molecular formula C12H8ClF3N2O B12861153 6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)
6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol is a chemical compound that features a pyrimidine ring substituted with a chloromethyl group and a trifluoromethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluoromethylphenyl halide reacts with the pyrimidine ring.
Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction, typically using formaldehyde and hydrochloric acid or other chloromethylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alcohols), solvents like dichloromethane or ethanol, ambient or elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
科学研究应用
6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Utilized in the production of agrochemicals and materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of 6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the chloromethyl group can participate in covalent bonding or other interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
6-(Chloromethyl)-2-phenylpyrimidin-4-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
6-(Methyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol:
2-[4-(Trifluoromethyl)phenyl]pyrimidin-4-ol: Lacks the chloromethyl group, leading to different chemical behavior and uses.
Uniqueness
6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol is unique due to the presence of both the chloromethyl and trifluoromethyl groups. These functional groups confer distinct chemical properties, such as increased reactivity and potential for forming covalent bonds, making the compound valuable in various research and industrial applications.
属性
分子式 |
C12H8ClF3N2O |
|---|---|
分子量 |
288.65 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H8ClF3N2O/c13-6-9-5-10(19)18-11(17-9)7-1-3-8(4-2-7)12(14,15)16/h1-5H,6H2,(H,17,18,19) |
InChI 键 |
LUNMOTXAFVUXHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=CC(=O)N2)CCl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



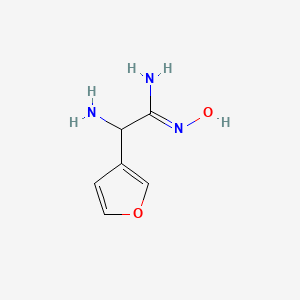
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861097.png)

